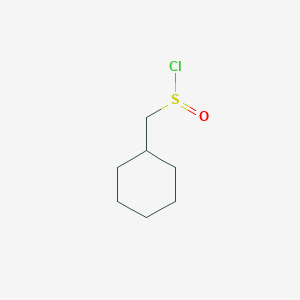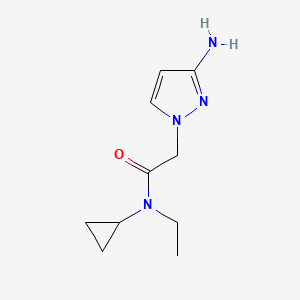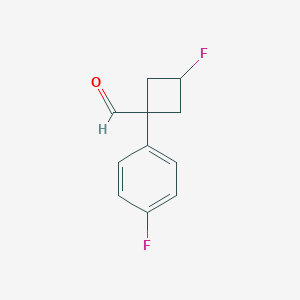
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclobutane ring substituted with fluorine atoms and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the cyclobutane ring, followed by the introduction of fluorine atoms and the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted cyclobutane derivatives.
Applications De Recherche Scientifique
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which (1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms and the cyclobutane ring contribute to the compound’s stability and reactivity, influencing its binding affinity and activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-hydroxycyclobutanecarboxylate: Shares the cyclobutane ring structure but differs in functional groups.
Methyl 3-aminocyclobutanecarboxylate hydrochloride: Contains an amino group instead of fluorine atoms.
cis-Methyl 3-hydroxycyclobutanecarboxylate: Another cyclobutane derivative with different substituents.
Uniqueness
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H10F2O |
|---|---|
Poids moléculaire |
196.19 g/mol |
Nom IUPAC |
3-fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H10F2O/c12-9-3-1-8(2-4-9)11(7-14)5-10(13)6-11/h1-4,7,10H,5-6H2 |
Clé InChI |
IVGHWCMFORNBST-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C=O)C2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



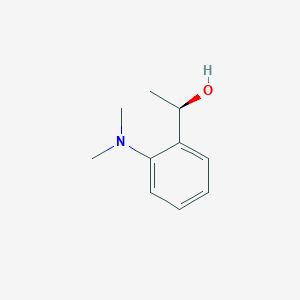
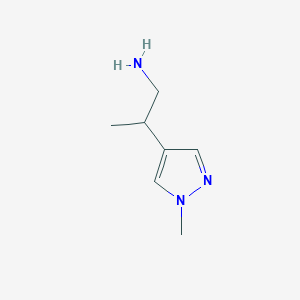
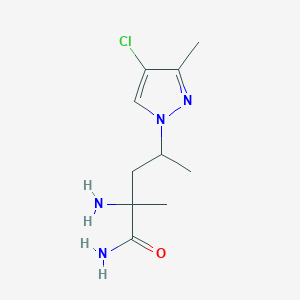
![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)
![Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B13634458.png)



![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid](/img/structure/B13634489.png)
